molecular formula C30H29F6N5O3 B1241734 2-(4-acetylpiperazin-1-yl)-6-[[3,5-bis(trifluoromethyl)phenyl]methyl]-4-(2-methylphenyl)-8,9-dihydro-7H-pyrimido[4,5-b][1,5]oxazocin-5-one

2-(4-acetylpiperazin-1-yl)-6-[[3,5-bis(trifluoromethyl)phenyl]methyl]-4-(2-methylphenyl)-8,9-dihydro-7H-pyrimido[4,5-b][1,5]oxazocin-5-one

Cat. No.: B1241734
M. Wt: 621.6 g/mol
InChI Key: NCPKXVSLLSEPDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-acetylpiperazin-1-yl)-6-[[3,5-bis(trifluoromethyl)phenyl]methyl]-4-(2-methylphenyl)-8,9-dihydro-7H-pyrimido[4,5-b][1,5]oxazocin-5-one, also known as KRP-103, is a chemical compound with the molecular formula C30H29F6N5O3. It is recognized by its unique ingredient identifier (UNII) S8332LV592, assigned by the Food and Drug Administration (FDA). This compound is notable for its specific stereochemistry and molecular weight of 621.5734 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-acetylpiperazin-1-yl)-6-[[3,5-bis(trifluoromethyl)phenyl]methyl]-4-(2-methylphenyl)-8,9-dihydro-7H-pyrimido[4,5-b][1,5]oxazocin-5-one involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. typical synthetic methods for such compounds involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired chemical transformations.

Industrial Production Methods

Industrial production of this compound likely involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This process may include steps such as crystallization, purification, and quality control to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

2-(4-acetylpiperazin-1-yl)-6-[[3,5-bis(trifluoromethyl)phenyl]methyl]-4-(2-methylphenyl)-8,9-dihydro-7H-pyrimido[4,5-b][1,5]oxazocin-5-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, pressures, and solvent environments.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted analogs.

Scientific Research Applications

2-(4-acetylpiperazin-1-yl)-6-[[3,5-bis(trifluoromethyl)phenyl]methyl]-4-(2-methylphenyl)-8,9-dihydro-7H-pyrimido[4,5-b][1,5]oxazocin-5-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic effects and mechanisms of action in various diseases.

    Industry: this compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-acetylpiperazin-1-yl)-6-[[3,5-bis(trifluoromethyl)phenyl]methyl]-4-(2-methylphenyl)-8,9-dihydro-7H-pyrimido[4,5-b][1,5]oxazocin-5-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways are subjects of ongoing research, but they may include key proteins involved in disease processes.

Comparison with Similar Compounds

2-(4-acetylpiperazin-1-yl)-6-[[3,5-bis(trifluoromethyl)phenyl]methyl]-4-(2-methylphenyl)-8,9-dihydro-7H-pyrimido[4,5-b][1,5]oxazocin-5-one can be compared with other similar compounds based on its chemical structure and biological activities. Some similar compounds include:

    KRP-104: Another compound with a similar molecular framework but different functional groups.

    KRP-105: A related compound with variations in its chemical structure that affect its biological activity.

Properties

Molecular Formula

C30H29F6N5O3

Molecular Weight

621.6 g/mol

IUPAC Name

2-(4-acetylpiperazin-1-yl)-6-[[3,5-bis(trifluoromethyl)phenyl]methyl]-4-(2-methylphenyl)-8,9-dihydro-7H-pyrimido[4,5-b][1,5]oxazocin-5-one

InChI

InChI=1S/C30H29F6N5O3/c1-18-6-3-4-7-23(18)25-24-26(38-28(37-25)40-11-9-39(10-12-40)19(2)42)44-13-5-8-41(27(24)43)17-20-14-21(29(31,32)33)16-22(15-20)30(34,35)36/h3-4,6-7,14-16H,5,8-13,17H2,1-2H3

InChI Key

NCPKXVSLLSEPDP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=C3C(=NC(=N2)N4CCN(CC4)C(=O)C)OCCCN(C3=O)CC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F

Synonyms

2-(4-acetylpiperadin-1-yl)-6-(3,5-bis(trifluoromethyl)phenylmethyl)-4-(2-methylphenyl)-6,7,8,9-tetrahydro-5H-pyrimido(4,5-b)(1,5)oxazocin-5-one
KRP-103

Origin of Product

United States

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